In cardiovascular research, Soterenol has been shown to be a safe beta adrenergic receptor blocking agent in both acute and chronic studies in humans. It effectively blocks the beta adrenergic stimulating effect of isoproterenol without leading to toxic effects, even at doses two to three times larger than the effective beta-blocking dose1. This suggests its potential use in clinical states where beta adrenergic blockade is indicated but cardiac depressant drugs are contraindicated.
Soterenol's potent alpha-adrenoceptor action on vascular smooth muscle has been demonstrated through its ability to increase mean arterial blood pressure and decrease heart rate in rabbits. This action is also observed in the contraction of rabbit aorta and portal vein, as well as in other smooth muscle tissues like the guinea-pig vas deferens and cat nictitating membrane25. These findings indicate that Soterenol could be useful in studying vascular tone and the regulation of blood pressure.
In toxicology, an 18-month oral toxicity study of Soterenol hydrochloride in rats revealed an increase in the prevalence of mesovarial leiomyomas, ovarian cysts, and focal hyperplasia of smooth muscle, particularly in the high-dose group3. This highlights the importance of long-term safety assessments of Soterenol, especially when considering its potential therapeutic applications.
Comparative studies of Soterenol and its isomers, such as the 3-hydroxy, 4-sulphonamido isomer (MJ6987-01), have been conducted to evaluate their beta-adrenoceptor effects in isolated tissues from the guinea-pig and other animals. These studies help to elucidate the specific adrenergic receptor interactions of Soterenol and its derivatives, which is crucial for understanding their pharmacological profiles and potential therapeutic uses4.
Soterenol hydrochloride is derived from the class of compounds known as beta adrenergic agonists. These compounds mimic the action of catecholamines like adrenaline and noradrenaline, interacting with beta adrenergic receptors to elicit physiological responses such as increased heart rate and bronchodilation. The specific chemical formula for soterenol hydrochloride is , with a molecular weight of approximately 324.0911 g/mol .
The synthesis of soterenol hydrochloride involves several key steps that can vary based on the desired purity and yield. One common method includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of soterenol hydrochloride reveals several important features:
Soterenol hydrochloride participates in various chemical reactions typical for beta adrenergic agonists:
The mechanism of action for soterenol hydrochloride primarily involves its role as an agonist for beta adrenergic receptors:
Soterenol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Soterenol hydrochloride has several scientific applications:
Soterenol hydrochloride is systematically identified as N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide monohydrochloride. Its molecular formula is C₁₂H₂₁ClN₂O₄S, with a molecular weight of 324.827 g/mol [7] [4]. This distinguishes it from the free base form (C₁₂H₂₀N₂O₄S, MW: 288.36 g/mol) by the addition of hydrochloric acid (HCl) [9] [3]. The compound’s structure integrates three key moieties:
Table 1: Molecular Identity Comparison
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₂H₂₀N₂O₄S | C₁₂H₂₁ClN₂O₄S |
Molecular Weight (g/mol) | 288.36 | 324.83 |
CAS Number | 68939-21-9 | 28418-29-3 |
Soterenol hydrochloride is a racemic mixture due to the presence of one chiral center at the β-carbon of the ethanolamine side chain. The compound is designated as (±)-soterenol hydrochloride, indicating equal proportions of R- and S-enantiomers [3] [7]. This racemization is experimentally confirmed through optical activity measurements, which show no net rotation of plane-polarized light [3]. The chiral center’s configuration influences receptor binding affinity, though the racemic form is the standard pharmaceutical material [5].
Solubility: As a hydrochloride salt, Soterenol exhibits high aqueous solubility (>50 mg/mL) in distilled water and acidic buffers (pH 4.6), attributable to ionic dissociation into free cations and chloride anions [6] [2]. This contrasts sharply with the free base, which shows pH-dependent solubility—minimal in water but enhanced in acidic environments [6].
Stability: The hydrochloride salt demonstrates superior solid-state stability compared to the free base. It resists oxidative degradation under standard storage conditions (25°C/60% RH) due to its crystalline structure and ionic character [2] [7].
Crystallography: X-ray powder diffraction (PXRD) analysis confirms a defined crystalline lattice. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at ~200°C (decomposition), indicating high crystallinity [1] [7]. Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups:
Table 2: Physicochemical Characterization Techniques
Technique | Key Findings | Significance |
---|---|---|
PXRD | Distinct crystalline peaks at 2θ = 5°, 10°, 15° | Confirms crystalline salt formation |
DSC | Endotherm at 200°C (dec.) | Indicates thermal stability |
FTIR | S=O stretch (1340 cm⁻¹), N⁺-H bend (1600 cm⁻¹) | Verifies salt-specific bonds |
The hydrochloride salt form of Soterenol offers distinct pharmaceutical advantages over the free base:
Solubility and Dissolution:
Stability and Processability:
Bioavailability Implications:While excluded from detailed pharmacokinetics, the salt’s rapid dissolution favors faster absorption in the gastrointestinal tract. This is mechanistically explained by Noyes-Whitney kinetics, where higher solubility accelerates diffusion through biological membranes [6] [10].
Table 3: Functional Property Comparison
Property | Free Base | Hydrochloride Salt |
---|---|---|
Aqueous Solubility | Low (pH-dependent) | High (>100 mg/mL at pH < 5) |
Dissolution Rate | Slow | Rapid |
Solid Form | Amorphous/Oily | Crystalline |
Hygroscopicity | Moderate to High | Low |
The selection of the hydrochloride salt aligns with pharmaceutical best practices for basic amines (pKa ~9.5), where salt formation improves manufacturability and performance [10] [1]. Studies on analogous compounds (e.g., fluoxetine hydrochloride) confirm that hydrochloride salts maintain molecular efficacy while optimizing delivery [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7